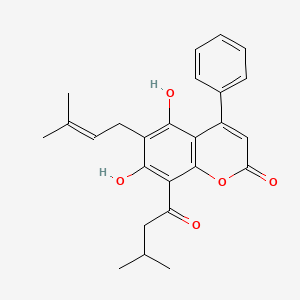

Mammea A/BA

Beschreibung

Eigenschaften

CAS-Nummer |

5224-54-4 |

|---|---|

Molekularformel |

C25H26O5 |

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3 |

InChI-Schlüssel |

SBHOAZQBEGVQLJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O |

Kanonische SMILES |

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O |

melting_point |

125-126°C |

Andere CAS-Nummern |

5224-54-4 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Plant Material Selection and Authentication

Mammea americana seeds, bark, and fruit peels serve as primary sources for mammea A/BA isolation. The seeds are preferred due to their higher coumarin content, with voucher specimens (e.g., JBC 467 from the Guillermo Piñeres Botanical Garden) ensuring taxonomic validation. Fresh seeds are washed, deshelled, and dried at 40°C to preserve thermolabile compounds.

Solvent Extraction Strategies

Cold maceration with 96% ethanol is the most effective method for initial extraction, yielding 62 g of crude extract from 546.5 g of dried seed endosperm. Sequential solvent extraction—using petroleum ether (60–80°C), ethyl acetate–chloroform (1:1), and methanol–water (9:1)—optimizes polarity-based compound recovery. Petroleum ether extracts exhibit the highest bioactivity in Artemia salina lethality assays, guiding subsequent fractionation.

Table 1: Extraction Yields Across Solvent Systems

| Plant Part | Solvent System | Yield (g/100 g dry weight) |

|---|---|---|

| Seed Endosperm | Ethanol (96%) | 11.3 |

| Bark | Petroleum Ether | 4.8 |

| Fruit Peels | Hexane | 1.47 |

| Leaves | Ethyl Acetate–Chloroform | 3.2 |

Chromatographic Fractionation and Purification

Open Column Chromatography (OCC)

The ethanol crude extract undergoes normal-phase OCC using silica gel 60 (230–400 mesh) with gradient elution:

Preparative Thin-Layer Chromatography (PTLC)

Active fractions from OCC are purified via PTLC (silica gel 60 F₂₅₄) using diethyl ether–petroleum ether (1:3). Mammea A/BA appears as a distinct band (Rf = 0.62) under UV 254 nm, with recovery rates of 85–90%.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (90% acetonitrile–water, 1.0 mL/min). Mammea A/BA elutes at 25.3 min, confirmed by co-injection with authentic standards.

Table 2: HPLC Parameters for Mammea A/BA Isolation

| Parameter | Specification |

|---|---|

| Column | Phenomenex Luna C18(2) |

| Mobile Phase | Acetonitrile–Water (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 280 nm |

| Retention Time | 25.3 min |

| Purity Post-Purification | 98.5% |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) data for mammea A/BA reveals characteristic signals:

-

δ 14.80 (1H, s, 5-OH)

-

δ 7.40–7.31 (5H, m, aromatic protons)

-

δ 5.99 (1H, s, H-3 coumarin core)

¹³C NMR confirms the coumarin scaffold with signals at δ 160.2 (C-2), 155.8 (C-7), and 116.4 (C-10).

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 439.1521 [M+H]⁺, corresponding to the molecular formula C₂₄H₂₂O₇. Fragmentation patterns at m/z 381.12 (loss of C₃H₆O₂) and 295.08 (cleavage of the prenyl side chain) confirm structural features.

Quantitative Analysis and Bioactivity Correlation

Yield Optimization

Roots exhibit the highest mammea A/BA content (2.3% dry weight), followed by leaves (1.8%) and bark (1.2%). Sustainable harvesting protocols recommend biannual root collection to maintain plant viability.

Bioactivity Thresholds

Mammea A/BA shows dose-dependent growth inhibition against Staphylococcus aureus:

Table 3: Antimicrobial Activity of Mammea A/BA

| Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|

| MSSA ATCC 25923 | 0.25 | 0.5 |

| MRSA ATCC 33591 | 0.5 | 1.0 |

| Clinical MRSA Isolate 45 | 0.5 | 1.0 |

Challenges in Scale-Up and Industrial Applicability

Q & A

Q. What experimental models are recommended for studying the trypanocidal activity of Mammea A/BA?

Researchers should use in vitro assays with Trypanosoma cruzi (T. cruzi) strains, such as epimastigote (Epi) and trypomastigote (Try) forms, to evaluate growth inhibition (MC100 values) and host cell toxicity (LC50 values) . Standard protocols include mitochondrial membrane potential assays (JC-1 staining) and ROS quantification (DCFDA fluorescence) to assess mechanisms like mitochondrial dysfunction and oxidative stress . For selectivity, calculate the Selective Index (SI = LC50/MC100) using human cell lines (e.g., HL-60) .

Q. How can researchers confirm the induction of multiple cell death pathways (apoptosis, autophagy, necrosis) by Mammea A/BA?

Methodological approaches include:

- Apoptosis : Flow cytometry with Annexin V/PI staining to detect phosphatidylserine externalization .

- Autophagy : Transmission electron microscopy (TEM) to visualize autophagic vacuoles and Western blotting for LC3-II accumulation .

- Necrosis : Lactate dehydrogenase (LDH) release assays . Co-treatment with pathway-specific inhibitors (e.g., Z-VAD-FMK for apoptosis, chloroquine for autophagy) can validate mechanistic contributions .

Q. What are the standard purity and characterization requirements for Mammea A/BA in bioactivity studies?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) should confirm ≥95% purity. Nuclear magnetic resonance (NMR) is critical for structural validation, particularly for distinguishing Mammea A/BA from analogs like Mammea B/BA or cyclo-F derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy of Mammea A/BA across T. cruzi strains?

Contradictions may arise from genetic variability in parasite strains or differences in experimental conditions (e.g., incubation time, drug concentrations). To resolve this:

Q. What methodologies optimize the study of Mammea A/BA's synergistic effects with existing antiparasitic drugs?

Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine Mammea A/BA with benznidazole and measure synergy (FICI ≤0.5) or antagonism (FICI >4). Include cytotoxicity assays on host cells to ensure therapeutic windows are maintained .

Q. How can structural modifications of Mammea A/BA improve its selectivity against pathogenic vs. host cells?

Structure-activity relationship (SAR) studies are essential. For example:

- Cyclization of side chains (e.g., Mammea A/BA cyclo-D vs. cyclo-F) alters membrane permeability and target binding .

- Modifying hydroxyl groups may reduce ROS generation in host cells, as seen in analogs with lower SI values . Computational docking studies (e.g., with T. cruzi mitochondrial proteins) can guide rational design .

Data Analysis & Validation

Q. What statistical approaches are critical for interpreting dose-response data in Mammea A/BA studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/LC50 values with 95% confidence intervals. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across groups .

Q. How should researchers validate autophagy induction without confounding apoptosis/necrosis signals?

Combine multiple assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.